N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide
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Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide, also known as DMAT, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer research. DMAT is a synthetic compound that inhibits the activity of heat shock protein 90 (Hsp90), a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins.
Scientific Research Applications
Gastrointestinal Prokinetic Activity
Novel benzamide derivatives, including structures related to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide, have been synthesized to explore their pharmacological activities, particularly their gastrointestinal prokinetic and antiemetic activities. Among these compounds, certain derivatives exhibited a balanced combination of these activities, indicating their potential as new types of gastrointestinal prokinetic agents (Sakaguchi et al., 1992).
Polymer Science and DNA Interactions
In polymer science, a novel cationic polymer with photolabile properties was synthesized. This polymer can transition from a cationic to a zwitterionic form upon irradiation with light, demonstrating utility in condensing and releasing double-strand DNA, as well as exhibiting switchable antibacterial activity. This showcases the potential for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide-related compounds in developing new materials for biotechnological applications (Sobolčiak et al., 2013).
Drug Metabolism and Analytical Characterization
The metabolism of novel psychedelic substances, including N-2-methoxybenzylated compounds (NBOMes), was studied to understand their metabolic profiles in various biological systems. These studies are crucial for the development of analytical methods for detecting these substances in biological matrices, contributing to forensic and clinical toxicology (Šuláková et al., 2021).
Synthesis and Structural Characterization
Research in organic chemistry has led to the synthesis and structural elucidation of various compounds structurally related to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide. These studies not only expand the chemical knowledge base but also provide insights into the design of new molecules with potential therapeutic applications. For instance, selenoxanthones were synthesized through directed metalations in arylselenobenzamide derivatives, showcasing the versatility of these compounds in synthetic chemistry (Brennan et al., 2003).
Anticancer Activity
Cobalt(II) complexes derived from N,O donor Schiff base, related to the compound , have been characterized and tested for their activity on various carcinoma cells. These studies illustrate the potential of related compounds in the development of new anticancer agents, highlighting the broad applicability of these molecules in medicinal chemistry (Das et al., 2014).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-18(2)15(13-8-9-21-11-13)10-17-16(19)12-4-6-14(20-3)7-5-12/h4-9,11,15H,10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMGRNBHZHOYIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)OC)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide |
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